
3-Hydroxy-2-(4-methanesulfonyl-2-nitrophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(4-methanesulfonyl-2-nitrophenyl)prop-2-enal is an organic compound with a complex structure that includes hydroxyl, methanesulfonyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(4-methanesulfonyl-2-nitrophenyl)prop-2-enal typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by sulfonation and subsequent aldol condensation to introduce the enal functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The choice of industrial methods depends on the desired scale of production and the required purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(4-methanesulfonyl-2-nitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(4-methanesulfonyl-2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
3-(4-hydroxy-2-methoxyphenyl)prop-2-enal: Shares a similar enal structure but differs in the substitution pattern on the aromatic ring.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar nitro and methoxy substitution pattern.
Uniqueness: 3-Hydroxy-2-(4-methanesulfonyl-2-nitrophenyl)prop-2-enal is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H9NO6S |
|---|---|
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
3-hydroxy-2-(4-methylsulfonyl-2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-6,12H,1H3 |
Clave InChI |
FYUADWBGBXPSBQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)C(=CO)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


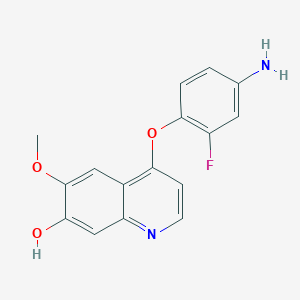

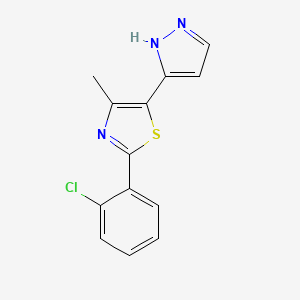
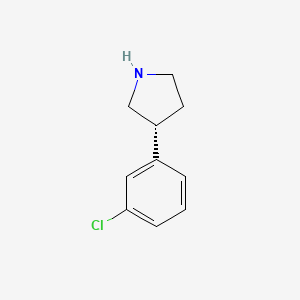
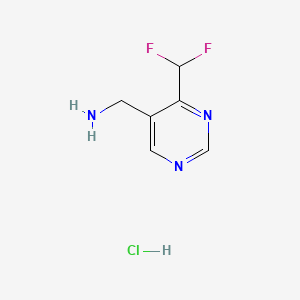
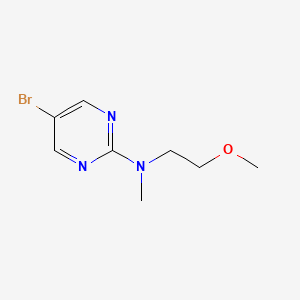
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12512992.png)
![1-(Tert-butoxycarbonyl)-2-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12512999.png)

![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)
